5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid

描述

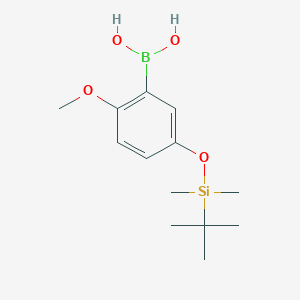

Chemical Structure:

5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid (CAS: 1150114-54-7) is a boronic acid derivative featuring a bulky t-butyldimethylsilyl (TBDMS) protecting group at the 5-position and a methoxy group at the 2-position of the phenyl ring. Its molecular formula is C₁₃H₂₁BO₄Si, with a molecular weight of 296.20 g/mol .

属性

IUPAC Name |

[5-[tert-butyl(dimethyl)silyl]oxy-2-methoxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO4Si/c1-13(2,3)19(5,6)18-10-7-8-12(17-4)11(9-10)14(15)16/h7-9,15-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHIYWZIGSNWFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675014 | |

| Record name | (5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-54-7 | |

| Record name | Boronic acid, B-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methoxyphenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid typically involves the protection of hydroxyl groups using t-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature. The protected intermediate is then subjected to borylation using a boronic acid derivative under palladium-catalyzed conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl systems. Key examples include:

Mechanistic Notes :

-

The silyl ether group enhances stability during coupling by protecting the phenolic -OH from undesired side reactions .

-

Methoxy groups direct electrophilic substitution patterns in aryl halide partners .

Rhodium-Catalyzed Three-Component Coupling

In rhodium(I)-mediated reactions, this boronic acid acts as an aryl donor in tandem with silyl glyoxylates and aldehydes:

Representative Reaction :

Desilylation Reactions

Controlled removal of the TBS group under acidic or fluoride conditions:

-

HF/Pyridine/THF (1:1:18): Quantitative deprotection to regenerate phenolic -OH .

-

p-TsOH in MeOH : Selective cleavage without affecting boronic acid functionality .

Borylation Optimization

Efforts to synthesize derivatives via Ir-catalyzed C–H borylation faced challenges due to steric hindrance from the TBS group .

Stability and Handling

-

Storage : Stable at room temperature under inert atmosphere .

-

Solubility : Preferentially dissolves in polar aprotic solvents (e.g., DMF, THF) .

Comparative Reactivity Data

Research Challenges

-

Steric Hindrance : The tert-butyldimethylsilyl group impedes transmetalation in bulkier substrates .

-

Sensitivity to Protodeboronation : Prolonged heating in protic solvents leads to decomposition .

This compound’s versatility in cross-coupling and functionalization reactions underscores its value in organic synthesis, though careful optimization of reaction conditions is essential for maximizing efficiency.

科学研究应用

Chemical Applications

Building Block in Organic Synthesis

- This compound serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing carbon-carbon bonds in organic synthesis.

Catalyst in Organic Reactions

- It acts as a catalyst in various organic reactions, facilitating the formation of new compounds through its reactivity with nucleophiles.

Biological Applications

Boron Neutron Capture Therapy (BNCT)

- The compound is being investigated as a potential boron carrier in BNCT, a targeted cancer treatment that uses boron-containing compounds to enhance the effectiveness of neutron radiation against tumors.

Antimicrobial Properties

- Research indicates that 5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid exhibits antimicrobial activity against several pathogens, including Candida albicans and Escherichia coli. Its Minimum Inhibitory Concentration (MIC) against Bacillus cereus is lower than that of established antifungal agents like Tavaborole, suggesting potential for development as an antibacterial agent .

Antioxidant Activity

- The compound has shown significant antioxidant activity, with an IC50 value of 0.11 ± 0.01 µg/mL in DPPH free radical scavenging assays. This property is crucial for applications in pharmaceuticals targeting oxidative stress-related diseases .

Medicinal Applications

Drug Development

- The unique structure of this compound allows for the development of boron-containing drugs with enhanced pharmacokinetic properties. Its ability to form reversible covalent bonds with diols and other nucleophiles makes it suitable for designing drug delivery systems and sensors.

Enzyme Inhibition Studies

- Studies have shown that it can inhibit acetylcholinesterase and butyrylcholinesterase, which are important targets for neurodegenerative disease therapies. The compound demonstrated an IC50 of 115.63 ± 1.16 µg/mL for acetylcholinesterase and 3.12 ± 0.04 µg/mL for butyrylcholinesterase .

Industrial Applications

Material Science

- In material science, boronic acids like this compound are utilized to create functionalized surfaces and smart materials. They can be used to synthesize responsive polymers and coatings that react to environmental stimuli.

Case Studies

| Study Focus | Findings |

|---|---|

| Antifungal Mechanism | Investigated binding interactions with leucyl-tRNA synthetase from Candida albicans, indicating potential for antifungal applications . |

| Enzyme Inhibition | Demonstrated potent inhibition against butyrylcholinesterase, highlighting potential therapeutic uses in neurodegenerative diseases . |

作用机制

The mechanism of action of 5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and drug delivery systems. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate biological pathways and cellular functions .

相似化合物的比较

Comparison with Structurally Similar Boronic Acids

Substituent Variation at the 5-Position

Table 1: Comparison of 5-Substituted 2-Methoxyphenylboronic Acids

Key Observations :

- Steric Effects : The TBDMS group in the target compound provides superior stability compared to benzyloxy or methoxymethoxy groups, which require deprotection steps .

- Electronic Effects : Fluorine and formyl substituents alter electronic density, affecting reaction rates. For example, 5-fluoro derivatives exhibit faster transmetalation due to electron withdrawal .

Fluorinated Analogs

Table 2: Fluorinated Derivatives

Research Findings :

- TBDMS-Fluoro Hybrids : Compounds like 5-(t-BDMS-oxy)-2-fluorophenylboronic acid balance steric bulk and electronic effects, enabling selective couplings in complex systems .

- Methoxymethoxy-Fluoro Derivatives : These exhibit enhanced solubility in polar solvents, facilitating reactions under mild conditions .

Halogen and Functional Group Variations

Table 3: Halogenated and Functionalized Analogs

生物活性

5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid is a boronic acid derivative that exhibits significant potential in various biological applications, including medicinal chemistry and material science. This compound's unique structure, characterized by a boronic acid group, a methoxy group, and a t-butyldimethylsilyloxy group, enhances its reactivity and biological interactions. Here, we explore its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound largely stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with biological targets through the formation of boronate esters, modulating various cellular functions and pathways. Such interactions are particularly relevant in drug delivery systems and sensor design.

Antimicrobial Activity

Research has indicated that boronic acids, including derivatives like this compound, possess antimicrobial properties. A study highlighted the compound's moderate activity against Candida albicans, with enhanced efficacy against Aspergillus niger and bacteria such as Escherichia coli and Bacillus cereus. Notably, the Minimum Inhibitory Concentration (MIC) for Bacillus cereus was found to be lower than that of the established antifungal drug Tavaborole (AN2690), suggesting promising potential as an antibacterial agent .

Antioxidant Activity

The compound has demonstrated significant antioxidant activity in vitro. For instance, it exhibited an IC50 value of 0.11 ± 0.01 µg/mL in DPPH free radical scavenging assays, indicating its effectiveness in neutralizing free radicals . This property is crucial for potential applications in pharmaceuticals aimed at oxidative stress-related diseases.

Anticancer Activity

In terms of anticancer properties, this compound showed a high cytotoxic effect on cancer cell lines such as MCF-7, with an IC50 value of 18.76 ± 0.62 µg/mL. Importantly, it did not exhibit toxic effects on healthy cell lines, suggesting a selective action against cancerous cells . This selectivity is essential for developing effective cancer therapeutics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison can be made with similar boronic acid derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid | Contains fluorine; affects reactivity | Enhanced stability and reactivity |

| 4-(t-Butyldimethylsilyloxy)phenylboronic acid | Different substitution pattern | Varies in steric and electronic properties |

| 5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid | Two fluorine atoms; increased stability | Potentially higher biological activity |

Case Studies

- Antifungal Mechanism : A study investigated the binding interactions between cyclic isomers of phenylboronic acids and leucyl-tRNA synthetase (LeuRS) from Candida albicans. The findings suggested that these compounds could inhibit LeuRS effectively, providing insights into their antifungal mechanisms .

- Enzyme Inhibition : In another study focusing on enzyme inhibition activities, the compound was shown to have moderate acetylcholinesterase activity (IC50: 115.63 ± 1.16 µg/mL) while exhibiting potent inhibition against butyrylcholinesterase (IC50: 3.12 ± 0.04 µg/mL) . Such enzyme interactions are critical for developing therapeutic agents targeting neurodegenerative diseases.

常见问题

Q. What are the recommended synthetic routes for 5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid, and how do reaction conditions influence yield?

The synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with a boronate precursor. Key steps include:

- Protection of hydroxyl groups : The t-butyldimethylsilyl (TBS) group is introduced to protect the hydroxyl moiety, which is critical for preventing undesired side reactions during boronation .

- Optimization of catalysts : Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with tri-tert-butylphosphine (tBu₃P) enhances coupling efficiency, as seen in analogous boronic acid syntheses .

- Temperature and solvent : Reactions are typically conducted at 60°C in a mixed solvent system (e.g., toluene/water) to balance solubility and reactivity .

Data Table :

| Catalyst System | Temperature (°C) | Yield Range | Key Reference |

|---|---|---|---|

| Pd₂(dba)₃/tBu₃P | 60 | 60-75% | |

| Pd(OAc)₂/SPhos | 80 | 50-65% |

Q. What purification strategies are effective for isolating this compound?

- Liquid-liquid extraction : Use tert-butyl methyl ether to isolate the boronic acid from aqueous layers, followed by brine washes to remove residual catalysts .

- Drying agents : Anhydrous MgSO₄ or Na₂SO₄ are preferred due to their compatibility with boronic acids .

- Chromatography : Silica gel chromatography with hexane/ethyl acetate gradients resolves impurities while preserving the acid-sensitive TBS group .

Advanced Research Questions

Q. How does steric hindrance from the t-butyldimethylsilyl group impact cross-coupling efficiency in Suzuki-Miyaura reactions?

The bulky TBS group reduces reaction rates by limiting access to the boron atom. Mitigation strategies include:

- Ligand selection : Bulky ligands like tBu₃P improve catalytic turnover by stabilizing the palladium intermediate .

- Extended reaction times : 18–24 hours at 60°C may be required for complete conversion, as observed in structurally similar methoxyphenylboronic acids .

Contradiction Note : While higher temperatures (e.g., 80°C) accelerate reactions, they risk desilylation, necessitating a balance between kinetics and stability .

Q. What analytical methods validate the structural integrity of the TBS-protected boronic acid under varying storage conditions?

- NMR spectroscopy : Monitor ¹H and ¹³C signals for the TBS group (δ ~0.2 ppm for Si-CH₃) and boronic acid (δ 7.5–8.5 ppm for aromatic protons) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) to detect degradation products (e.g., desilylated species) .

Stability Data :

| Storage Condition | Degradation After 30 Days | Key Observation |

|---|---|---|

| 4°C (dark) | <5% | Stable |

| RT (ambient light) | 15–20% | Photooxidation |

Q. How can researchers resolve contradictions in reported yields for analogous boronic acids during scale-up?

Discrepancies often arise from:

- Oxygen sensitivity : Boronic acids oxidize to boroxines; rigorous degassing of solvents and inert atmosphere (N₂/Ar) are critical .

- Substrate purity : Residual moisture or catalysts (e.g., Pd) can suppress yields. Pre-purification of starting materials via recrystallization is advised .

- Scale-dependent kinetics : Larger batches may require adjusted catalyst loading (1.5–2 mol% Pd) and slower reagent addition to control exotherms .

Q. What role does the methoxy group play in modulating the electronic properties of this boronic acid for biochemical applications?

The electron-donating methoxy group enhances the boronic acid’s affinity for diols (e.g., carbohydrates) by increasing Lewis acidity at the boron center. Applications include:

Q. How can researchers mitigate hydrolysis of the TBS group during prolonged reactions?

- Low-temperature protocols : Conduct reactions at ≤60°C to minimize cleavage .

- Acid scavengers : Add 2,6-lutidine or collidine to neutralize trace acids from solvent decomposition .

- Alternative protecting groups : For highly acidic conditions, consider less labile groups like triisopropylsilyl (TIPS) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。